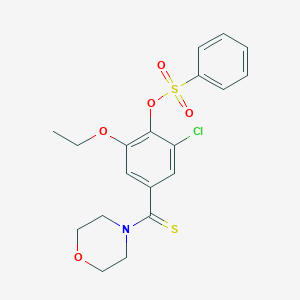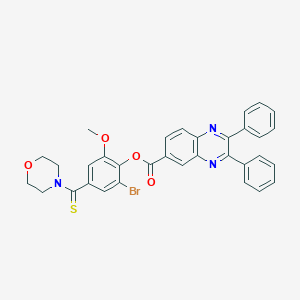![molecular formula C22H21BrN2O4S B306399 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306399.png)
2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide, also known as BITA, is a novel compound with potential applications in scientific research.
作用机制
The mechanism of action of 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has been found to inhibit the activity of COX-2, an enzyme that plays a crucial role in inflammation. 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide also inhibits the NF-κB signaling pathway, which is involved in the regulation of cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has been found to exhibit various biochemical and physiological effects such as reducing oxidative stress, inducing apoptosis, and inhibiting angiogenesis. 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has also been found to reduce the expression of various pro-inflammatory cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has several advantages for lab experiments such as its high potency, selectivity, and low toxicity. However, 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has some limitations such as its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide. One potential direction is to investigate the efficacy of 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide in animal models of cancer and inflammation. Another direction is to explore the potential of 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide as a lead compound for the development of novel drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide and its potential side effects.
Conclusion:
In conclusion, 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a novel compound with potential applications in scientific research. 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide exhibits antitumor, anti-inflammatory, and antioxidant properties and has been found to inhibit the growth of cancer cells and induce cell death in vitro. Further research is needed to explore the potential of 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide as a lead compound for the development of novel drugs and to elucidate its exact mechanism of action.
合成方法
2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of various chemicals such as 3-bromo-4-isopropoxybenzaldehyde, 2,4-thiazolidinedione, and 4-methylphenylacetic acid. The final product is obtained through purification and characterization techniques such as column chromatography, NMR spectroscopy, and mass spectrometry.
科学研究应用
2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has potential applications in various scientific research fields such as medicinal chemistry, drug discovery, and pharmacology. Studies have shown that 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide exhibits antitumor, anti-inflammatory, and antioxidant properties. 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has also been found to inhibit the growth of cancer cells and induce cell death in vitro.
属性
产品名称 |
2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
|---|---|
分子式 |
C22H21BrN2O4S |
分子量 |
489.4 g/mol |
IUPAC 名称 |
2-[(5Z)-5-[(3-bromo-4-propan-2-yloxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H21BrN2O4S/c1-13(2)29-18-9-6-15(10-17(18)23)11-19-21(27)25(22(28)30-19)12-20(26)24-16-7-4-14(3)5-8-16/h4-11,13H,12H2,1-3H3,(H,24,26)/b19-11- |
InChI 键 |
QZCULFUPUZCFND-ODLFYWEKSA-N |
手性 SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC(C)C)Br)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC(C)C)Br)SC2=O |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC(C)C)Br)SC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Allyl-4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B306318.png)
![5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B306319.png)
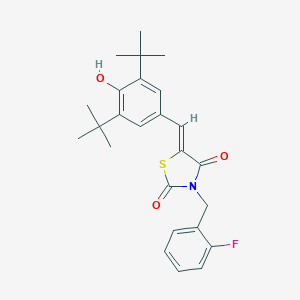
![(5E)-5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylidene}-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306323.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B306324.png)
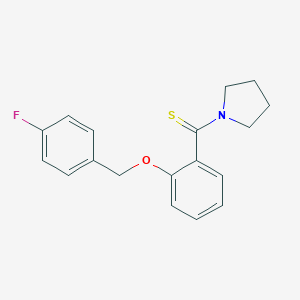
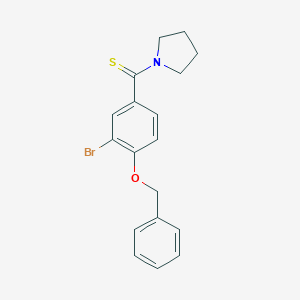
![1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine](/img/structure/B306330.png)


![N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide](/img/structure/B306336.png)

